

Hygromycin B: Storage & Handling Specifications

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Compound Focus: Hygromycin B

CAS No.: 31282-04-9

Cat. No.: S564960

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Aspect	Specification	Key Details & Recommendations
Common Form	Ready-to-use liquid solution	Pre-sterilized by 0.2µm filtration; typical concentrations: 50 mg/mL [1] or 100 mg/mL [2]
Sterility	Supplied sterile	Aseptically manufactured & sterile-filtered; no further filtration needed if aseptic handling [1] [2]
Storage Temp.	2–8°C (refrigerated) or -20°C [1] [2] [3]	Consistent cold storage; avoid repeated freeze-thaw cycles [2] [3]
Stability	≥3 months at room temp. [2]	Long-term storage requires refrigeration or freezing; once opened, stable for 1 year at -20°C or 3 months at 4°C [2]
Solvent/Buffer	Phosphate-buffered saline (PBS) [1] or HEPES buffer [2]	Information provided by manufacturers; confirms solution is ready for cell culture

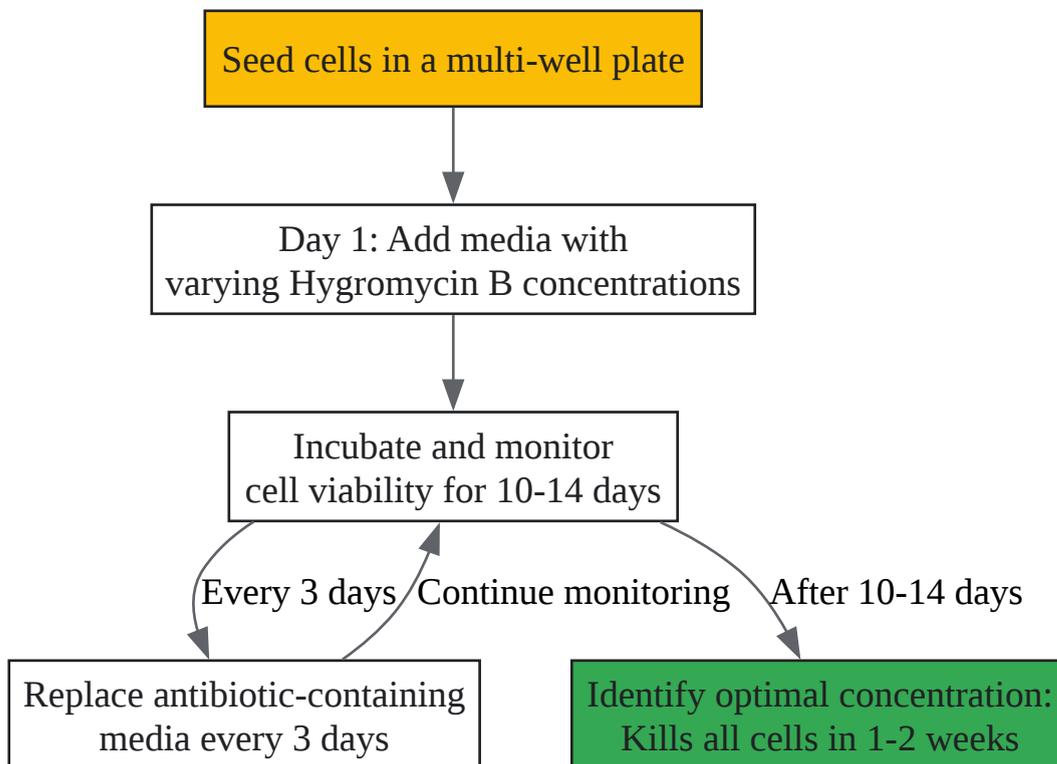
Introduction to Hygromycin B

Hygromycin B is an aminoglycoside antibiotic produced by *Streptomyces hygroscopicus* [1] [2]. It is active against bacteria, fungi, and higher eukaryotic cells, making it a broad-spectrum agent for selection in cell culture [4] [2].

Its primary mechanism of action is the **inhibition of protein synthesis**. **Hygromycin B** binds to the **decoding center (helix 44) of the small ribosomal subunit** (the 30S subunit in prokaryotes and the 40S subunit in eukaryotes), disrupting ribosomal translocation and promoting mistranslation of mRNA [4] [5] [3]. This unique mode of action differentiates it from other aminoglycosides and allows for its use in dual-selection experiments [1].

Determining Working Concentration: The Kill Curve

A kill curve experiment is essential to determine the minimum concentration of **Hygromycin B** required to kill 100% of non-transfected cells in a specific cell line within a defined period. The workflow for this experiment is outlined below.



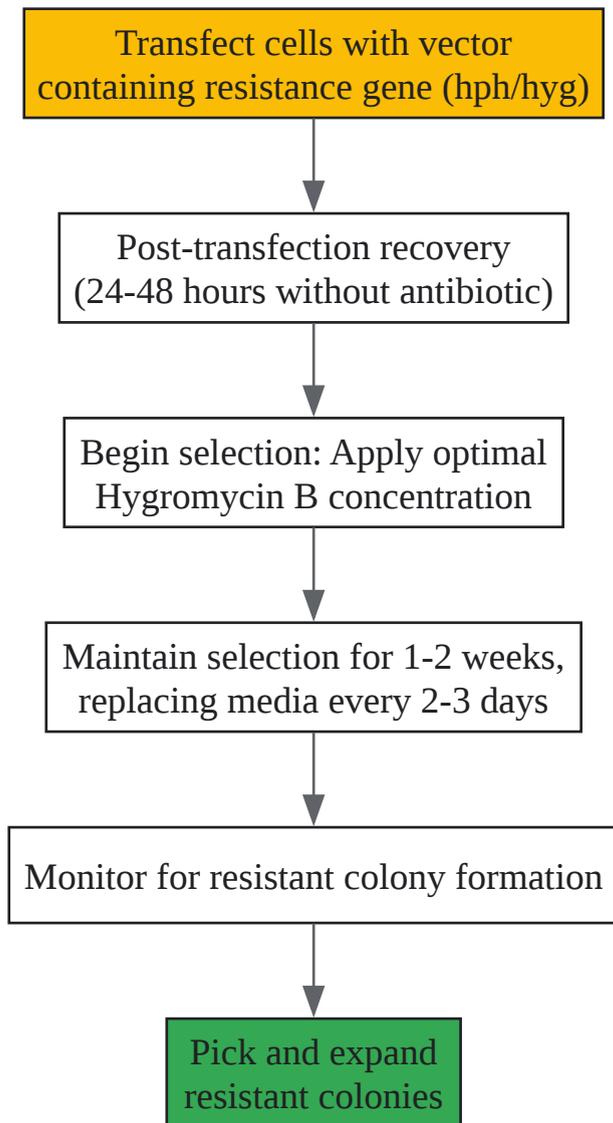
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Detailed Kill Curve Protocol [5] [3]

- **Cell Seeding:** Seed the parental (non-transfected) cell line in a 24-well plate at a density that will allow for 5-7 days of logarithmic growth without confluence (e.g., ($0.5-2 \times 10^5$) cells per well).
- **Antibiotic Dilution:** On the following day, prepare a series of **Hygromycin B** concentrations in fresh culture medium. A typical range is **0, 50, 100, 200, 400, 600, and 800 µg/mL**.
- **Application & Monitoring:** Remove the old medium from the cells and replace it with the medium containing the different antibiotic concentrations. Examine cell viability every 2-3 days, checking for morphological changes and cell death.
- **Media Refreshment:** Replace the antibiotic-containing medium with freshly prepared medium of the same concentration every 3 days to maintain effective antibiotic pressure.
- **Determine Optimal Concentration:** The optimal selective concentration is the **lowest concentration that kills all cells in the control wells within 10–14 days**. For example, in one study, 400 µg/mL was used for HEK293T cells over 6 days [5].

Protocol for Selective Culture

Once the optimal concentration is determined, you can proceed with the selection of stably transfected cells.



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Detailed Selection Protocol

- **Transfection:** Introduce your plasmid containing the **Hygromycin B** resistance gene (*hph* or *hyg*) into your target cells using your preferred transfection method.
- **Recovery Period:** Allow the cells to recover for 24-48 hours in standard growth medium without antibiotic to enable expression of the resistance gene.
- **Initiate Selection:** Replace the medium with fresh growth medium containing the predetermined optimal concentration of **Hygromycin B**.
- **Maintain Selection:** Continue culturing the cells under selection pressure, replacing the antibiotic-containing medium every 2-3 days. Non-transfected control cells should begin to die off within 3-5 days.

- **Isolate Resistant Clones:** After 10-14 days, distinct colonies of resistant cells should be visible. These can be picked, trypsinized, and transferred to new culture vessels for expansion and further analysis.

Critical Notes & Troubleshooting

- **Aseptic Technique is Key:** While commercially available solutions are pre-sterilized, always use aseptic technique when handling the stock solution to prevent microbial contamination [1] [2].
- **Stability After Opening:** Once a vial is opened, it can be stored at 4°C for up to 3 months. For longer storage, keep at -20°C, but **avoid repeated freeze-thaw cycles**. Aliquot the stock solution if possible [2].
- **Dual Selection: Hygromycin B** can be used in combination with other antibiotics (e.g., Geneticin, Zeocin) for dual selection. However, you must perform new kill curves for the **antibiotic combinations**, as cell sensitivity can increase [1].
- **Resistance Mechanism:** Resistance is conferred by the *hph* gene, which encodes a phosphotransferase that inactivates **Hygromycin B** by phosphorylation [6] [2].

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References

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